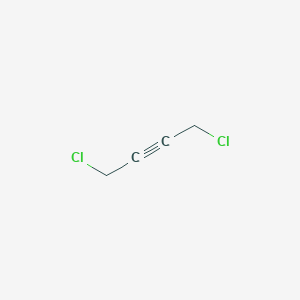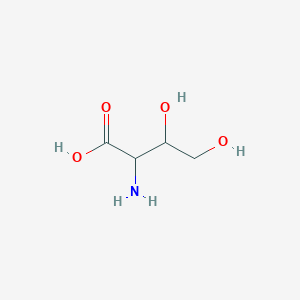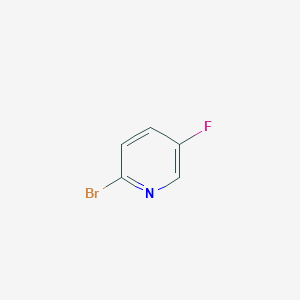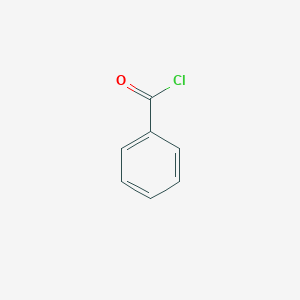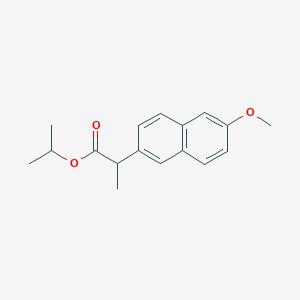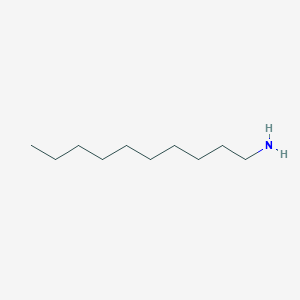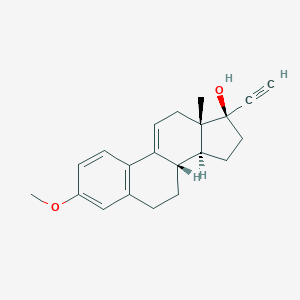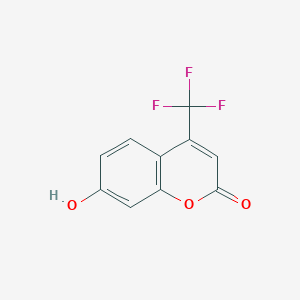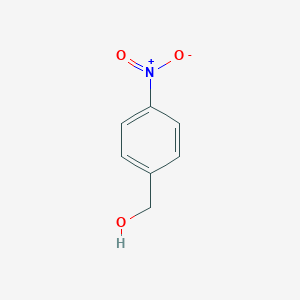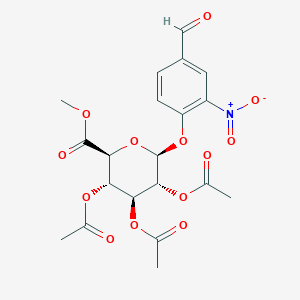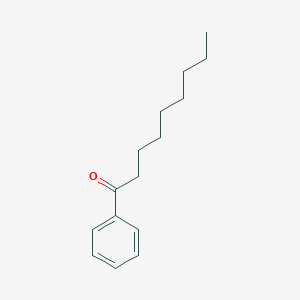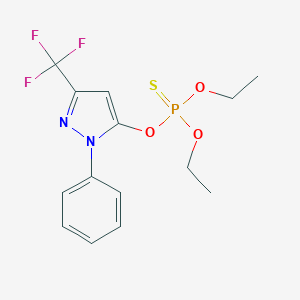
フルピラゾホス
概要
説明
Flupyrazofos is a pyrazole organophosphorus insecticide known for its high activity against caterpillars, particularly the diamond-back moth (Plutella xylostella). It is a non-systemic insecticide, meaning it does not spread throughout the plant but remains on the surface where it is applied .
科学的研究の応用
Flupyrazofos is primarily used in agricultural research for its insecticidal properties. It has been studied for its effectiveness against various pests, including the diamond-back moth and beet armyworm. Research has also focused on its metabolic pathways and environmental impact .
作用機序
Flupyrazofos is a novel organophosphorus insecticide that has been developed and commercialized for effective control against pests such as the diamondback moth . This article will delve into the mechanism of action of Flupyrazofos, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Flupyrazofos is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting AChE, Flupyrazofos disrupts the normal functioning of the insect’s nervous system, leading to its death .
Mode of Action
Flupyrazofos interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an accumulation of this neurotransmitter at the nerve synapses. The excess acetylcholine continuously stimulates the nerve cells, leading to paralysis and eventually death of the insect .
Biochemical Pathways
The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, principally via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway is crucial for the insecticidal activity of Flupyrazofos.
Result of Action
The result of Flupyrazofos action is the effective control of pests, particularly the diamondback moth . By inhibiting AChE, Flupyrazofos causes a disruption in the insect’s nervous system, leading to paralysis and death . This makes Flupyrazofos a potent tool in pest management strategies.
Action Environment
The efficacy and stability of Flupyrazofos can be influenced by various environmental factorsAdditionally, the presence of other substances, such as in a Pesticidal combination, can also influence the action of Flupyrazofos .
生化学分析
Biochemical Properties
The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, primarily via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This suggests that Flupyrazofos interacts with enzymes involved in oxidative reactions and hydrolysis.
Molecular Mechanism
The molecular mechanism of Flupyrazofos involves its conversion via oxidative desulfuration to an oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Flupyrazofos is slowly hydrolyzed in aqueous media; the half-life at pH 4, 7, and 9 are 266, 180, and 121 hours, respectively . This suggests that the effects of Flupyrazofos may change over time in laboratory settings, potentially affecting its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, Flupyrazofos has been shown to cause fetal growth retardation at maternally toxic doses . This suggests that the effects of Flupyrazofos may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Flupyrazofos is metabolized primarily through oxidative desulfuration to the oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway may involve various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Given its biochemical properties and metabolic pathways, it may be localized to compartments or organelles associated with these processes .
準備方法
Synthetic Routes and Reaction Conditions: Flupyrazofos can be synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Flupyrazofos involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions:
Oxidation: Flupyrazofos undergoes oxidative desulfuration to form its oxon derivative.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Hydrolysis: Can occur under both acidic and basic conditions, with base-catalyzed hydrolysis being more common.
Major Products:
Oxidation: Flupyrazofos oxon.
Hydrolysis: 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and diethyl hydrogen phosphate.
類似化合物との比較
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Uniqueness: Flupyrazofos is unique due to its high specificity for certain pests and its relatively low environmental persistence compared to other organophosphorus insecticides. Its photostability and slow hydrolysis rates make it effective over longer periods .
特性
IUPAC Name |
diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKGAJJLZRHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058294 | |
| Record name | Flupyrazofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122431-24-7 | |
| Record name | Flupyrazofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupyrazofos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyrazofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, flupyrazofos disrupts this transmission, leading to paralysis and eventually death of the insect.
A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to flupyrazofos compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.
ANone: The molecular formula of flupyrazofos is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.
A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on flupyrazofos and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.
A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for flupyrazofos's activity []. Modifications to these groups could significantly impact its potency and selectivity.
A: Yes, Korean MRLs have been established for flupyrazofos based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.
A: Studies have identified several metabolites of flupyrazofos, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and flupyrazofos oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.
A: Flupyrazofos's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.
A: Yes, studies have reported varying levels of resistance to flupyrazofos in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.
A: Researchers employ various analytical techniques to study flupyrazofos, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of flupyrazofos and its metabolites in various matrices.
A: Flupyrazofos undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, flupyrazofos oxon, and carbon dioxide [].
A: Under aerobic conditions, the half-life of flupyrazofos in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.
A: Studies have shown that flupyrazofos is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and flupyrazofos oxon [].
A: Flupyrazofos was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


